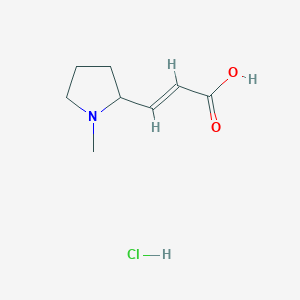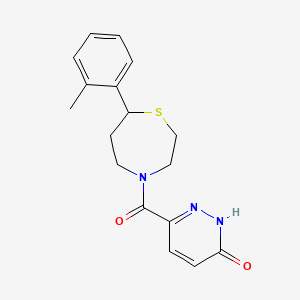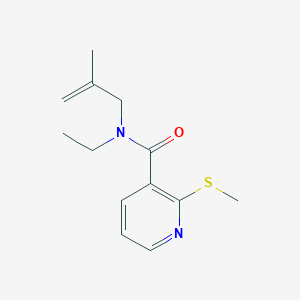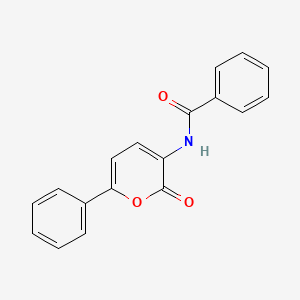![molecular formula C27H24ClFN4O4 B2436211 N-(2-chlorobenzyl)-4-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide CAS No. 866014-85-9](/img/no-structure.png)
N-(2-chlorobenzyl)-4-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-4-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a useful research compound. Its molecular formula is C27H24ClFN4O4 and its molecular weight is 522.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Applications
Research on quinolone and quinazolinone derivatives has demonstrated significant potential in developing new antibacterial agents. For instance, a study on 8-chloroquinolone derivatives revealed potent antibacterial activities against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics (Kuramoto et al., 2003). These findings highlight the promise of similar structures in addressing the need for novel antibacterial solutions.
Anticancer Applications
Quinazoline derivatives have also been explored for their anticancer properties. For example, 4-aminoquinoline derivatives have been evaluated for cytotoxic effects against human breast tumor cell lines, with some compounds exhibiting potent anticancer activity (Zhang et al., 2007). Another study synthesized α-aminophosphonate derivatives containing a 2-oxoquinoline structure, showing moderate to high levels of antitumor activities against various cancer cell lines (Fang et al., 2016). These studies indicate that compounds with a quinazoline core might serve as prototypes for developing new anticancer agents.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-4-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide involves the condensation of 2-chlorobenzylamine with ethyl 2-oxo-2-(3-fluorophenylamino)acetate to form the intermediate, which is then cyclized with anthranilic acid to yield the final product.", "Starting Materials": [ "2-chlorobenzylamine", "ethyl 2-oxo-2-(3-fluorophenylamino)acetate", "anthranilic acid", "butanoyl chloride", "triethylamine", "dimethylformamide", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzylamine in dichloromethane and add ethyl 2-oxo-2-(3-fluorophenylamino)acetate, triethylamine, and dimethylformamide. Stir the mixture at room temperature for 24 hours.", "Step 2: Add water to the reaction mixture and extract the product with dichloromethane. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the intermediate.", "Step 3: Dissolve the intermediate in diethyl ether and add anthranilic acid, butanoyl chloride, and triethylamine. Stir the mixture at room temperature for 24 hours.", "Step 4: Add water to the reaction mixture and extract the product with diethyl ether. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent.", "Step 6: Recrystallize the purified product from a mixture of dichloromethane and diethyl ether to obtain the final product." ] } | |
Número CAS |
866014-85-9 |
Fórmula molecular |
C27H24ClFN4O4 |
Peso molecular |
522.96 |
Nombre IUPAC |
N-[(2-chlorophenyl)methyl]-4-[1-[2-(3-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C27H24ClFN4O4/c28-22-11-3-1-7-18(22)16-30-24(34)13-6-14-32-26(36)21-10-2-4-12-23(21)33(27(32)37)17-25(35)31-20-9-5-8-19(29)15-20/h1-5,7-12,15H,6,13-14,16-17H2,(H,30,34)(H,31,35) |
Clave InChI |
NYTISXHKROVVJL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)F)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(2,4-dimethylphenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone](/img/structure/B2436129.png)


![morpholino(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2436133.png)
![N-(1-cyanocyclopentyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2436134.png)


![Tert-butyl N-[3-(methylamino)cyclopentyl]carbamate;hydrochloride](/img/structure/B2436138.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2436139.png)
![(5-fluorobenzo[b]thiophen-2-yl)(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone](/img/structure/B2436140.png)
![1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2436141.png)


![N-(2-fluorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2436150.png)
